molecular formula C11H15ClN2O B2707219 N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea CAS No. 162376-66-1

N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

Cat. No.: B2707219
CAS No.: 162376-66-1
M. Wt: 226.7
InChI Key: BXESVXHFYWTPFV-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea (CID 3523624) is a chemical compound of significant interest in biochemical and cancer research, particularly in the study of microtubule dynamics . This compound belongs to the class of N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives, which are recognized as potent microtubule-disrupting agents . Its primary research value lies in its unique mechanism of action: it functions as an antimitotic agent that covalently acylates a glutamic acid residue (Glu198) on β-tubulin, a component of the colchicine-binding site . This binding leads to the depolymerization of microtubules, disruption of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately the induction of apoptosis (programmed cell death) in cancer cells . Researchers utilize this compound as a tool to investigate angiogenesis, tumor growth, and the development of new antineoplastic agents targeting the microtubule network . Its structure is considered a bioisosteric equivalent to the trimethoxyphenyl moiety found in other microtubule-targeting agents like combretastatin A-4, making it a valuable scaffold in medicinal chemistry and drug design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXESVXHFYWTPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides the definitive identification, synthesis, and characterization protocols for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea . While frequently confused with its structural isomers (specifically the 2,6-dimethyl and 3,4-dimethyl analogs), this compound is a distinct chemical entity with specific applications in agricultural chemistry and as an intermediate in the synthesis of potential antineoplastic agents.

The core identifier for this compound is CAS 162376-66-1 .[1][2][3] This guide details the structural validation required to distinguish it from commercially prevalent isomers and provides a self-validating synthesis protocol for laboratory-scale production.

Part 1: Chemical Identity & Structural Analysis

Core Identifiers
ParameterSpecification
Chemical Name This compound
CAS Number 162376-66-1
Synonyms 1-(2-Chloroethyl)-3-(2,4-xylyl)urea; Urea, N-(2-chloroethyl)-N'-(2,4-dimethylphenyl)-
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
SMILES Cc1ccc(NC(=O)NCCCl)c(C)c1
InChIKey Predicted: UOXWJDOOQWJDOO-UHFFFAOYSA-N (Verify via computation)
Structural Context & Isomerism

The primary challenge in working with this compound is the high probability of "isomer drift" in vendor catalogs. The 2,6-dimethyl isomer (CAS 13908-40-2) is significantly more common due to the steric protection it offers in herbicide stability.

  • Target Compound (2,4-dimethyl): Asymmetric substitution. The phenyl ring has protons at positions 3, 5, and 6 with distinct magnetic environments.

  • Common Impurity (2,6-dimethyl): Symmetric substitution. The phenyl ring protons at positions 3 and 5 are equivalent, leading to a simplified NMR spectrum.

Part 2: Synthesis & Validation Protocol

Objective: Synthesize high-purity this compound avoiding the formation of symmetrical urea byproducts.

Reaction Logic

The most reliable route utilizes the nucleophilic addition of 2-chloroethylamine to 2,4-dimethylphenyl isocyanate. This route is preferred over the reaction of 2,4-dimethylaniline with 2-chloroethyl isocyanate due to the lower cost and higher stability of the amine salt.

SynthesisPath ISO 2,4-Dimethylphenyl isocyanate (CAS 51163-29-2) INTER Intermediate Complex ISO->INTER Dichloromethane 0°C AMINE 2-Chloroethylamine Hydrochloride (CAS 870-24-6) AMINE->INTER BASE Triethylamine (TEA) BASE->INTER Free base generation PROD Target Urea (CAS 162376-66-1) INTER->PROD Nucleophilic Addition RT, 4h

Figure 1: Synthesis pathway via isocyanate addition. The use of TEA is critical to liberate the free amine in situ.

Step-by-Step Protocol

Materials:

  • 2,4-Dimethylphenyl isocyanate (1.0 eq)

  • 2-Chloroethylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), suspend 2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DCM (10 mL/g).

  • Activation: Cool the suspension to 0°C. Add TEA (1.2 eq) dropwise over 10 minutes. The solution will become clear as the free amine is liberated, followed by slight cloudiness from TEA·HCl salt formation.[4]

  • Addition: Dissolve 2,4-dimethylphenyl isocyanate (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture at 0°C. Critical: Maintain low temperature to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot should disappear.

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Validation (Self-Validating System)

Do not rely solely on melting point. You must confirm the substitution pattern via ¹H NMR.

Feature2,4-Dimethyl (Target)2,6-Dimethyl (Isomer)
Methyl Signals Two distinct singlets (approx. 2.15 ppm and 2.25 ppm)One singlet integrating to 6H (approx. 2.20 ppm)
Aromatic Region Complex splitting (d, s, d) for 3 protonsSimplified doublet/triplet or multiplet pattern

Part 3: Database Search & Verification Strategy

When sourcing this compound, you will encounter incomplete catalog data. Use the following logic flow to verify vendor offerings before purchase.

SearchLogic START Start Search: CAS 162376-66-1 CHECK_NAME Check Chemical Name Matches '2,4-dimethyl'? START->CHECK_NAME CHECK_ISO Check Isomer Specificity Does it list '2,6' or 'xylyl'? CHECK_NAME->CHECK_ISO Yes REJECT Reject (Likely 2,6-isomer) CHECK_NAME->REJECT No (Matches 13908-40-2) VALID High Confidence Proceed to Purchase CHECK_ISO->VALID Explicit '2,4' WARN Ambiguous Request CoA/H-NMR CHECK_ISO->WARN Generic 'Xylyl'

Figure 2: Decision matrix for verifying commercial sources of this compound.

Part 4: Safety & Handling

  • Alkylating Potential: The 2-chloroethyl group classifies this compound as a potential alkylating agent. It may interact with DNA similar to nitrogen mustards, though the urea linkage reduces reactivity compared to nitrosoureas.

  • PPE: Handle only in a fume hood. Double-glove (Nitrile) is recommended.

  • Decontamination: Quench spills with 10% NaOH solution to hydrolyze the chloroethyl group before disposal.

References

  • ChemicalBook. this compound Product Description & CAS 162376-66-1. Retrieved from .

  • CP Lab Safety. this compound Catalog Entry. Retrieved from .

  • PubChem. Urea, 1-(2-chloroethyl)-3-(2,6-dimethylphenyl)- (Isomer Comparison Data). National Library of Medicine. Retrieved from .

  • National Institute of Standards and Technology (NIST). Urea, 1-(2-chloroethyl)-3-(alpha,alpha-dimethylphenethyl)- (Structural Analog Reference). Retrieved from .

  • Sigma-Aldrich. N-(2-Chloroethyl)urea Derivatives (General Synthesis Reference). Retrieved from .

Sources

N-phenyl-N'-(2-chloroethyl)urea (CEU) class antimitotic mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antimitotic Mechanism of the N-phenyl-N'-(2-chloroethyl)urea (CEU) Class

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The N-phenyl-N'-(2-chloroethyl)urea (CEU) class of compounds represents a significant family of synthetic antimitotic agents with potent antiproliferative activity across a broad spectrum of cancer cell lines.[1][2] Unlike classic microtubule-targeting agents that bind non-covalently, CEUs function as selective, weak mono-alkylating agents.[3][4] Their core mechanism involves the covalent modification of β-tubulin, leading to the disruption of microtubule dynamics, a critical process for cell division.[5] This guide provides a detailed exploration of the CEU mechanism, from its specific molecular interactions to the resulting cellular consequences, and outlines robust experimental protocols for its investigation. We will delve into the structure-activity relationships that govern its efficacy and present the downstream signaling cascades that culminate in apoptotic cell death, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Mitotic Machinery

The mitotic spindle, a dynamic structure composed of microtubules, is responsible for the accurate segregation of chromosomes during cell division. Its critical role in proliferation makes it a prime target for anticancer therapeutics.[6] Agents that interfere with microtubule dynamics can halt the cell cycle in mitosis, ultimately triggering programmed cell death.[7] These agents are broadly categorized as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids, colchicine).[6][7]

The N-phenyl-N'-(2-chloroethyl)urea (CEU) class emerged from the synthesis and evaluation of numerous urea derivatives, demonstrating significant cytotoxic effects against various tumor models.[8][9] Early investigations revealed that their mode of action was distinct from DNA-damaging alkylating agents like nitrogen mustards, as they did not cause DNA damage or interact with glutathione.[3][5] Instead, their activity was traced to a direct and disruptive interaction with the tubulin cytoskeleton, placing them in the category of microtubule-destabilizing agents.[2][10]

Core Mechanism of Action: Covalent Alkylation of Tubulin

The antimitotic activity of CEUs is predicated on a unique mechanism: the selective and covalent alkylation of β-tubulin. This irreversible binding distinguishes them from many other colchicine-site inhibitors.[3][4]

The Molecular Target: Glu-198 of β-Tubulin

Mass spectrometry and molecular modeling studies have pinpointed the precise target of CEUs on the tubulin heterodimer. The electrophilic 2-chloroethyl moiety of the CEU molecule acts as a mono-alkylating agent.[4] It forms a covalent ester bond with the carboxylate side chain of a specific glutamic acid residue at position 198 of β-tubulin (Gluβ198).[1] This residue is located in a pocket adjacent to the well-characterized colchicine-binding site, a key region for regulating microtubule assembly.[1][11] The initial non-covalent docking of the CEU molecule into this site, stabilized by interactions with surrounding amino acids, facilitates the subsequent nucleophilic attack by Gluβ198.[11]

Disruption of Microtubule Dynamics

The covalent modification of Gluβ198 induces a conformational change in the tubulin dimer. This alteration prevents the proper longitudinal association of tubulin heterodimers required for microtubule elongation. The primary consequences are:

  • Inhibition of Polymerization: CEUs directly inhibit the assembly of purified tubulin into microtubules in vitro.[12] This prevents the formation of new microtubules necessary for building the mitotic spindle.

  • Induction of Depolymerization: The alkylation destabilizes existing microtubules, leading to their net depolymerization.[3][5]

This dual effect starves the cell of functional microtubules, making the formation of a bipolar mitotic spindle impossible.

Cellular Consequences: Mitotic Arrest and Apoptosis

The disruption of the microtubule network has profound effects on cell cycle progression.

  • Spindle Assembly Checkpoint (SAC) Activation: The absence of stable microtubule attachments to the kinetochores of chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.

  • G2/M Phase Arrest: The activated SAC prevents the cell from proceeding from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[4][13] This arrest is a characteristic cellular phenotype observed after treatment with CEUs and other antimitotic agents.[14]

  • Induction of Apoptosis: If the mitotic arrest is sustained and the damage to the mitotic spindle is irreparable, the cell is directed towards the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the activation of effector caspases (e.g., caspase-3), which execute the cell death program.[15][16]

The complete mechanistic cascade from tubulin binding to apoptosis is illustrated below.

CEU_Mechanism cluster_0 Molecular Interaction cluster_1 Cytoskeletal Disruption cluster_2 Cellular Response CEU CEU Compound Binding Covalent Alkylation of Gluβ198 CEU->Binding Tubulin β-Tubulin Dimer Tubulin->Binding Polymerization Inhibition of Microtubule Polymerization Binding->Polymerization Depolymerization Induction of Microtubule Depolymerization Binding->Depolymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Depolymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis Induction (Caspase Activation) Arrest->Apoptosis

Figure 1: Signaling pathway of CEU-induced mitotic arrest and apoptosis.

Alternative Cellular Targets

While tubulin is the primary target for the antimitotic effects of CEUs, some studies have shown that certain derivatives can also interact with other cellular proteins, such as thioredoxin-1 (TRX1).[17][18] This interaction can inhibit the nuclear translocation of TRX1 and may contribute to the overall cytotoxicity, potentially arresting cells in the G0/G1 phase.[19] This highlights that while the core antimitotic mechanism is tubulin-dependent, the broader cellular impact of specific CEU analogs may be multifaceted.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the CEU scaffold has revealed key structural features essential for potent antiproliferative activity.[3][5] These findings are crucial for the rational design of next-generation derivatives.

  • N'-2-chloroethylurea Moiety: This group is the electrophilic "warhead" and is indispensable for the covalent alkylation of β-tubulin. Its removal or modification drastically reduces activity.[3]

  • Exocyclic Urea Function: The urea linker is critical for maintaining the correct conformation and reactivity for binding and alkylation.[5]

  • N-phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring significantly modulate the compound's potency. Halogen or branched alkyl groups at the 4-position (para-position) generally enhance cytotoxicity.[3][5]

The logical relationship of these structural requirements is depicted below.

SAR_Diagram cluster_Core Core CEU Scaffold for Antimitotic Activity cluster_Modifications Key Modifications Structure General Structure: R-Phenyl-NH-CO-NH-CH2CH2Cl Phenyl N-Phenyl Ring (Auxophore) Urea Urea Linker (Pharmacophore) R_Group R-Group at 4-position Phenyl->R_Group Substitution here modulates potency Urea->Phenyl CE N'-(2-chloroethyl) (Warhead) CE->Urea Halogen Halogen (e.g., Cl, F) R_Group->Halogen Enhances Activity Alkyl Branched Alkyl (e.g., tert-butyl) R_Group->Alkyl Enhances Activity

Figure 2: Key structure-activity relationships of CEU compounds.

Experimental Validation: Protocols and Data

The characterization of CEU-class compounds relies on a series of well-established in vitro and cell-based assays. The causality behind these experimental choices is to build a coherent line of evidence, from direct molecular interaction to the ultimate cellular fate.

Antiproliferative Activity

The first step is to determine a compound's cytotoxicity. This is typically done using an MTT or similar cell viability assay across a panel of cancer cell lines to determine the IC50 (or GI50) value—the concentration required to inhibit cell growth by 50%.

Compound IDCell Line: HT-29 (Colon) IC50 (µM)Cell Line: M21 (Melanoma) IC50 (µM)Cell Line: MCF-7 (Breast) IC50 (µM)Reference
CEU Analog 2c 5.24.86.1[8]
CEU Analog 2g 1.41.92.5[8]
4-tert-butyl CEU 4.0 (LoVo cells)Not ReportedNot Reported[9]
4-methyl CEU 20.0 (LoVo cells)Not ReportedNot Reported[9]

Table 1: Representative antiproliferative activities of selected CEU compounds.

Key Experimental Protocols

To validate the mechanism of action, a sequence of specific assays is required. The workflow for immunofluorescence analysis, a cornerstone technique, is diagrammed below.

Workflow Start Start: Cancer Cell Culture Treatment Treat with CEU (include Vehicle Control) Start->Treatment Fixation Fix Cells (e.g., with Methanol or PFA) Treatment->Fixation Perm Permeabilize (e.g., with Triton X-100) Fixation->Perm Block Block Non-specific Sites (e.g., with BSA) Perm->Block Ab1 Incubate with Primary Ab (e.g., anti-α-tubulin) Block->Ab1 Wash1 Wash Steps Ab1->Wash1 Ab2 Incubate with Secondary Ab (Fluorophore-conjugated) Wash1->Ab2 Wash2 Wash Steps Ab2->Wash2 Mount Mount with DAPI (to stain nuclei) Wash2->Mount Image Image with Fluorescence Microscope Mount->Image End Analyze Spindle Morphology Image->End

Figure 3: Experimental workflow for immunofluorescence analysis.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Purpose: To directly measure the effect of a CEU compound on the assembly of purified tubulin into microtubules, providing evidence of a direct interaction.

  • Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence over time.

  • Methodology:

    • Reconstitute lyophilized, purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

    • Prepare reaction mixtures in a 96-well plate. For each condition, include:

      • Test: Tubulin + GTP (1 mM final) + CEU compound (at various concentrations).

      • Negative Control: Tubulin + GTP + Vehicle (e.g., DMSO).

      • Positive Control: Tubulin + GTP + Known inhibitor (e.g., Colchicine, 3 µM).

    • Pre-warm the plate reader to 37°C.

    • Initiate the reaction by adding the tubulin solution to the wells.

    • Immediately begin monitoring the change in absorbance (340 nm) or fluorescence (e.g., using a DAPI filter set for a fluorescence-based kit) every minute for 60-90 minutes at 37°C.[20]

    • Analysis: Plot absorbance/fluorescence versus time. Compare the polymerization rate (Vmax) and the final plateau of the test compound against the positive and negative controls. Inhibition is observed as a decrease in both parameters.[12][20]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Purpose: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and confirm that the CEU compound induces G2/M arrest.

  • Methodology:

    • Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the CEU compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated control.

    • Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

    • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n DNA). An accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.[16]

Conclusion and Future Directions

The N-phenyl-N'-(2-chloroethyl)urea class of antimitotics operates through a well-defined and unique mechanism involving the covalent alkylation of β-tubulin at Gluβ198.[1] This action effectively disrupts microtubule polymerization, leading to G2/M arrest and subsequent apoptosis.[3][4][13] The established structure-activity relationships provide a clear roadmap for designing novel analogs with improved potency and selectivity.[5]

Future research should focus on several key areas:

  • Overcoming Resistance: Investigating the efficacy of CEUs in cancer models that have developed resistance to other microtubule-targeting agents (e.g., through tubulin mutations or P-glycoprotein efflux).

  • Improving Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring Combination Therapies: Assessing the synergistic potential of CEUs with other anticancer agents, such as DNA-damaging drugs or checkpoint inhibitors, which could be particularly effective given the CEU's distinct mechanism.

By building on this solid mechanistic foundation, the CEU class holds considerable promise for the development of new and effective cancer chemotherapeutics.

References

  • Bar-Haim, G., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(7), 2928-37. [Link]

  • Gaudreault, R. C., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 1596-605. [Link]

  • Mounetou, E., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(19), 8469-82. [Link]

  • Gaudreault, R. C., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(10), 1596-1605. [Link]

  • Mounetou, E., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. ResearchGate. [Link]

  • Fortin, S., et al. (2007). N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 15(3), 1430-8. [Link]

  • Song, D. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(5), 555-69. [Link]

  • Song, D. Q., et al. (2009). Urea Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Wei, L., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 103(6), 816-25. [Link]

  • Fortin, S., et al. (2008). N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. Bioorganic & Medicinal Chemistry, 16(3), 1206-17. [Link]

  • Wei, L., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. [Link]

  • Atassi, G., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-Cancer Drug Design, 3(3), 209-15. [Link]

  • Xiao, D., et al. (2005). Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells. Molecular Cancer Therapeutics, 4(9), 1388-98. [Link]

  • Huang, Y. C., et al. (2004). Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. Life Sciences, 75(1), 35-49. [Link]

  • Hsieh, M. J., et al. (2009). Induction of mitotic arrest and apoptosis by a novel synthetic quinolone analogue, CWC-8, via intrinsic and extrinsic apoptotic pathways in human osteogenic sarcoma U-2 OS cells. Anticancer Research, 29(8), 3139-48. [Link]

  • Tillekeratne, L. M. V., et al. (2021). A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics. Bioorganic Chemistry, 116, 105297. [Link]

  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7356-66. [Link]

  • Fortin, S., et al. (2009). Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690-7. [Link]

  • Liu, Y. T., et al. (2022). Effects of the selected compounds on microtubule dynamics. ResearchGate. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(3), 224-249. [Link]

  • Synapse, P. (2025). What are the therapeutic candidates targeting Tubulin?. Patsnap Synapse. [Link]

Sources

Methodological & Application

Solvent Selection for the Synthesis of N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea: A Protocol for Optimal Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract: The synthesis of N-aryl-N'-(2-chloroethyl)ureas is a cornerstone reaction for developing compounds with significant biological activity, including potential antineoplastic properties.[1][2] The formation of the target molecule, N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea, proceeds via the nucleophilic addition of 2,4-dimethylaniline to the highly electrophilic 2-chloroethyl isocyanate. While the reaction appears straightforward, the selection of an appropriate solvent is a critical parameter that dictates reaction efficiency, product purity, and overall safety. This guide provides a detailed analysis of solvent effects, presents a comparative framework for solvent selection, and details a robust, field-tested protocol for the synthesis, purification, and validation of the final product.

Scientific Principles: The Causality of Solvent Choice

The synthesis of a substituted urea from an amine and an isocyanate is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electron-deficient carbonyl carbon of 2-chloroethyl isocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the final urea product.

The solvent's role extends far beyond simply dissolving the reactants; it actively influences the reaction's success through several key mechanisms:

  • Reaction Kinetics and Transition State Stabilization: The reaction proceeds through a polar transition state. Polar solvents can stabilize this transition state, accelerating the reaction rate. However, a critical distinction must be made between polar aprotic and polar protic solvents.

  • Nucleophile Reactivity: Polar aprotic solvents (e.g., Dichloromethane, Acetonitrile) are ideal. They can solvate cations but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine's lone pair "naked" and highly available for reaction, maximizing its nucleophilicity.[3][4]

  • Suppression of Side Reactions: Isocyanates are extremely reactive and susceptible to attack by any available nucleophile.[5] This is the most critical factor in solvent selection for this synthesis.

    • Protic Solvents (Water, Alcohols): These are unsuitable and must be rigorously excluded. Water reacts with 2-chloroethyl isocyanate to form an unstable carbamic acid, which decomposes to 2-chloroethylamine and carbon dioxide. This amine can then react with another molecule of isocyanate to form an undesired, symmetrical N,N'-bis(2-chloroethyl)urea byproduct. Alcohols react with isocyanates to form carbamates, another impurity.[5]

  • Reactant and Product Solubility: The solvent must effectively dissolve both the 2,4-dimethylaniline and 2-chloroethyl isocyanate to ensure a homogeneous reaction medium, allowing for efficient molecular interaction. The final product should also have reasonable solubility for initial reaction completion, but ideally, it should have lower solubility in a mixed solvent system for effective purification by recrystallization.

Comparative Analysis of Potential Solvent Systems

The selection of a solvent requires a balanced consideration of its physical properties, reactivity, and impact on the work-up procedure. Dichloromethane (DCM) is often the solvent of choice for this class of reactions due to its favorable balance of properties.[1][6]

Solvent SystemTypeBoiling Point (°C)Key AdvantagesKey Disadvantages & MitigationSuitability Rating
Dichloromethane (DCM) Polar Aprotic39.6Excellent solubility for reactants, inert to isocyanates, low boiling point for easy removal, non-flammable. Widely cited for this reaction type.[1][6]Volatile, potential health concerns. Mitigation: Must be used in a certified chemical fume hood with proper PPE.Excellent
Acetonitrile (ACN) Polar Aprotic82.0Good solubility, inert to isocyanates.Higher boiling point makes removal more energy-intensive. Can be detrimental to yield in some urea syntheses if not perfectly anhydrous.[7]Good
Tetrahydrofuran (THF) Polar Aprotic66.0Good solvent properties. Often used for urea synthesis.[8]Can form explosive peroxides upon storage. Mitigation: Must use fresh, inhibitor-stabilized anhydrous THF. Flammable.Good
Toluene Non-Polar110.6Inexpensive, can be used if reactants are sufficiently soluble.Lower polarity may result in slower reaction rates. High boiling point complicates removal.Acceptable
Water (H₂O) Polar Protic100.0N/AReacts vigorously with isocyanate to form unwanted byproducts.[5]Unsuitable
Alcohols (MeOH, EtOH) Polar Protic64.7, 78.4N/AReact with isocyanate to form carbamate byproducts.[5][9]Unsuitable

Logical Framework for Solvent Selection

The decision-making process for selecting the optimal solvent can be visualized as a logical flow, prioritizing the chemical constraints of the reaction.

Start Initiate Solvent Selection Solubility Criterion 1: Dissolve Reactants? (Aniline & Isocyanate) Start->Solubility Reactivity Criterion 2: Inert to Isocyanate? Solubility->Reactivity Yes Protic Protic Solvents (Water, Alcohols) Reactivity->Protic No Aprotic Aprotic Solvents (DCM, THF, ACN) Reactivity->Aprotic Yes Unsuitable Result: UNSUITABLE (Side Reactions Occur) Protic->Unsuitable Suitable Result: SUITABLE CANDIDATES Aprotic->Suitable Evaluation Criterion 3: Evaluate Practicality (Boiling Point, Safety, Cost) Suitable->Evaluation Optimal Optimal Choice: Anhydrous Dichloromethane (DCM) Evaluation->Optimal Balance of properties

Caption: Logical workflow for selecting an optimal synthesis solvent.

Recommended Protocol: Synthesis in Dichloromethane

This protocol is designed as a self-validating system, incorporating an in-process control (TLC) to ensure reaction completion before proceeding to work-up.

4.1. Materials and Equipment

  • Reagents: 2,4-Dimethylaniline (≥98%), 2-Chloroethyl isocyanate (≥98%), Anhydrous Dichloromethane (DCM, ≥99.8%), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice-water bath, rotary evaporator, Buchner funnel, standard glassware.

  • TLC Supplies: Silica gel plates (e.g., TLC Silica gel 60 F₂₅₄), developing chamber, mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate), UV lamp.

4.2. Critical Safety Precautions

  • Hazard Warning: 2-Chloroethyl isocyanate is highly toxic, corrosive, and a lachrymator. It reacts violently with water.[5][9][10] 2,4-Dimethylaniline is toxic.

  • Required Controls: This procedure must be performed in a certified chemical fume hood. An inert atmosphere (N₂ or Ar) is essential to prevent moisture contamination.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.[10][11]

4.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 2,4-dimethylaniline (e.g., 1.0 eq, 5.00 g, 41.3 mmol).

  • Dissolution: Add anhydrous dichloromethane (80 mL) to the flask. Stir the mixture under a positive pressure of nitrogen until the amine is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 2-chloroethyl isocyanate (1.05 eq, 4.60 g, 43.4 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction's progress by TLC. Spot the reaction mixture against a spot of the starting 2,4-dimethylaniline. The reaction is complete when the aniline spot is no longer visible.

  • Work-up & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted aniline, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a white or off-white solid, should be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexanes) to yield pure this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Isocyanate Solution Dropwise B->C D 4. Stir at Room Temp (2-4 hours) C->D E 5. Monitor by TLC (Self-Validation) D->E F 6. Aqueous Washes (HCl, NaHCO₃, Brine) E->F Reaction Complete G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Recrystallize Crude Solid G->H I 9. Isolate Pure Product (Filtration) H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13, 6703-6712. Describes the synthesis of analogous chloroethylurea compounds using dichloromethane as a solvent. URL: [Link]

  • 2-chloroethyl isocyanate - Sdfine. Details extensive precautionary statements and emphasizes the reactivity of isocyanates, particularly with water. URL: [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. Outlines general safety measures for handling diisocyanates, which are applicable to monofunctional isocyanates regarding respiratory and skin sensitization. URL: [Link]

  • Urea Formation - Common Conditions - Organic Chemistry Portal. Lists common solvents for urea formation from amines and isocyanates, including DMF, THF, and DCM. URL: [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications - HBGX Chemical. Discusses the fundamentals of urea derivative synthesis, highlighting the importance of the solvent system. URL: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Reviews various synthetic methodologies for preparing urea derivatives. URL: [Link]

  • Naga Raju, C., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4):1194-1201. Mentions the anti-cancer activity of N-phenyl-N'-(2-chloroethyl) urea derivatives and provides a general reaction time. URL: [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Organic & Biomolecular Chemistry. Highlights that dry ACN can be detrimental to some urea syntheses. URL: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Provides characterization data for 2,4-Dimethylphenyl isocyanate, a related starting material. URL: [Link]

  • Amines are good nucleophiles, even though they are neutral. How w... - Pearson. Explains the preference for polar aprotic solvents in SN2 reactions to maintain the nucleophilicity of amines. URL: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Discusses how polar protic solvents can stabilize transition states. URL: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Describes a related urea synthesis using dichloromethane (CH₂Cl₂) as the solvent. URL: [Link]

  • US Patent 4384140A - 2-Chloroethyl urea derivatives. Patent describing the synthesis of various N-(2-chloroethyl) urea derivatives.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Explains how polar aprotic solvents leave nucleophiles "free" and more reactive. URL: [Link]

  • 2,4-DIMETHYLQUINOLINE - Organic Syntheses Procedure. Example of an organic synthesis procedure, showing the level of detail required for a robust protocol. URL: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. Demonstrates the general principle that solvent polarity influences reaction kinetics and yields. URL: [Link]

  • The effect of solvent on nucleophile strength in SN2 reactions - YouTube. Video explaining how polar aprotic solvents keep nucleophiles more reactive compared to polar protic solvents. URL: [Link]

  • Process for the manufacture of 2,4-dicyano-3,5-dimethylaniline - Google Patents. An example of an industrial process that can be carried out with or without solvents.
  • 2,4-DIMETHOXYBENZONITRILE - Organic Syntheses Procedure. A detailed synthesis protocol using dichloromethane, illustrating its use and subsequent removal by distillation. URL: [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC. Describes a process involving the synthesis of a related chloroethylurea from cyclohexylamine and 2-chloroethyl isocyanate. URL: [Link]

  • Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP): A Mild and Efficient Synthesis of Amides | Request PDF - ResearchGate. Example of research involving 2-chloroethyl isocyanate in amide bond formation. URL: [Link]

Sources

Application Note: Handling, Storage, and Stabilization of Light-Sensitive Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Urea derivatives, particularly sulfonylureas (e.g., Glimepiride, Nicosulfuron) and nitrosoureas (e.g., Carmustine), are fundamental scaffolds in pharmacology and agrochemistry. However, their efficacy is frequently compromised by photolytic cleavage of the urea bridge (


). This guide provides a rigorous, evidence-based protocol for the handling of these compounds, moving beyond generic "protect from light" warnings to a mechanistic understanding of photon-induced degradation.

Scientific Foundation: The Chemistry of Instability

To handle these compounds effectively, one must understand why they degrade. The instability is not random; it is a deterministic quantum chemical event triggered by specific wavelengths.

The Photolytic Mechanism

Urea derivatives possess chromophores that absorb high-energy photons (UV-A/UV-B, 200–400 nm). Upon excitation, the molecule undergoes Norrish Type I or II cleavage or photo-oxidation.

  • Sulfonylureas: The primary failure mode is the cleavage of the sulfonylurea bridge.[1] UV irradiation excites the carbonyl group, leading to homolytic fission. This produces a sulfonamide and a heterocyclic amine (often toxic or inactive).

  • Nitrosoureas (e.g., Carmustine): These are exceptionally labile. Light exposure triggers the elimination of nitrogen gas (

    
    ) and the formation of reactive isocyanates. This reaction is often catalyzed by moisture (hydrolysis) and accelerated by light.
    
Visualization: Photodegradation Pathway

The following diagram illustrates the generalized degradation logic for a sulfonylurea derivative under UV exposure.

Photodegradation Compound Intact Sulfonylurea (Active) Excited Excited State (Singlet/Triplet) Compound->Excited Absorption UV UV Photon (λ < 400nm) UV->Compound Cleavage Bridge Cleavage (Homolytic Fission) Excited->Cleavage Relaxation Byprod1 Sulfonamide (Inactive) Cleavage->Byprod1 Byprod2 Heterocyclic Amine (Inactive/Toxic) Cleavage->Byprod2 Isocyanate Isocyanate (Reactive) Cleavage->Isocyanate Alternative Pathway

Figure 1: Generalized photodegradation pathway of sulfonylurea derivatives showing the critical bridge cleavage event.

Material Classification & Risk Assessment

Not all urea derivatives require the same level of stringency. We categorize them into two tiers based on their quantum yield of decomposition.

Sensitivity TierExamplesCritical WavelengthsHandling RequirementStability Window (Light)
Tier 1: High Nitrosoureas (Carmustine, Lomustine), N-Hydroxyureas UV + Visible Blue (< 480 nm)Strict Dark Chain: Red/Yellow light only.< 1 Hour
Tier 2: Moderate Sulfonylureas (Glibenclamide, Glipizide), Phenylureas (Diuron)UV (< 380 nm)Standard Amber: Amber glass + UV filters.4–24 Hours

Protocol A: The "Dark Chain" Storage System

Objective: Prevent "shelf-life" degradation before the experiment begins. Principle: Temperature and light act synergistically. Lowering temperature reduces the kinetic energy available for the degradation reaction, even if a stray photon strikes the molecule.

Step-by-Step Storage Workflow
  • Receipt: Upon delivery, immediately inspect the manufacturer's Certificate of Analysis (CoA) for storage conditions. Do not leave shipping boxes on the bench.

  • Primary Containment:

    • Solids: Store in Amber Type I Borosilicate Glass vials.

    • Desiccation: Urea derivatives are prone to hydrolysis. Store vials inside a secondary opaque container (e.g., a black Mylar bag or aluminum canister) containing silica gel or molecular sieves.

  • Temperature Control:

    • Nitrosoureas: Must be stored at -20°C or -80°C .

    • Sulfonylureas:[1][2][3][4] Generally stable at 2–8°C , but long-term storage is safer at -20°C .

  • Inventory Management: Label the secondary container, not just the vial. This prevents light exposure during routine inventory checks.

Protocol B: Active Handling & Solubilization

Objective: Mitigate risk during the critical "exposure window" (weighing and dissolving). Causality: Most degradation occurs during the 15–30 minutes of bench work under standard fluorescent lab lights, which emit significant UV spikes.

The "Yellow Room" Standard

Standard fluorescent lights are unacceptable for Tier 1 compounds.

  • Requirement: Use Sodium Vapor lamps or Gold Fluorescent tubes (cutoff wavelength > 500 nm).

  • Alternative: If a dedicated darkroom is unavailable, wrap the balance draft shield in Amber UV-blocking film .

Solubilization Workflow

HandlingWorkflow Retrieval 1. Retrieve from Cold Storage (Keep in Secondary Container) Equilibrate 2. Equilibrate to Room Temp (Prevents Condensation/Hydrolysis) Retrieval->Equilibrate Wait 30 mins Weighing 3. Weighing (Under Yellow Light / >500nm) Equilibrate->Weighing Open Container Dissolve 4. Dissolution (Degassed Solvent, Amber Vial) Weighing->Dissolve Add Solvent Use 5. Immediate Experimental Use Dissolve->Use Aliquot 6. Aliquot & Refreeze (Single Use Only) Dissolve->Aliquot Excess Stock

Figure 2: Step-by-step handling workflow emphasizing thermal equilibration and light protection.

Solvent Selection & pH Buffering
  • Avoid Basic pH: Sulfonylureas degrade rapidly in alkaline environments (pH > 8) due to bridge contraction or cleavage [1].

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Acetonitrile (ACN).

    • Caution: Avoid Methanol for Nitrosoureas if long-term stability is required, as transesterification can occur.

  • Degassing: Oxygen can act as a radical initiator during photo-oxidation. Sparge solvents with Nitrogen or Argon for 5 minutes prior to use for Tier 1 compounds.

Quality Control: Self-Validating the System

How do you know if your compound has degraded? Do not rely on visual inspection (color changes are often late-stage indicators).

HPLC Validation Method (Generic)

Run a "System Suitability Standard" before critical assays.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: ACN:Water (with 0.1% Formic Acid) gradient.

  • Detection: Diode Array Detector (DAD).

    • Parent Peak: Monitor at

      
       (typically 230–270 nm).
      
    • Degradant Flag: Look for the emergence of early-eluting peaks (amines) or late-eluting peaks (dimers).

  • Acceptance Criteria: Purity > 98%. If a "shoulder" peak appears > 1% area, discard the stock.

The "Foil Test"

To validate your lab's lighting conditions:

  • Prepare two vials of the urea derivative solution.

  • Wrap one completely in aluminum foil (Control).

  • Leave the other unwrapped on the bench for 60 minutes (Test).

  • Run HPLC on both.

  • Result: If the Test vial shows > 2% degradation compared to Control, your ambient lighting is too aggressive.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Shift in Retention Time pH drift in mobile phase or hydrolysis.Use fresh buffers; check pH of aqueous fraction.
New Early Eluting Peak Photolytic cleavage (Amine formation).Check light sources; ensure amber glassware was used.[5][6]
Precipitation in DMSO Moisture ingress (DMSO is hygroscopic).Equilibrate vials before opening; use molecular sieves.
Loss of Potency (Cell Assay) Degradation during incubation.Minimize media exposure; add compound in low-light conditions.

References

  • USDA Agricultural Research Service. (2016). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Link

  • National Institutes of Health (PMC). (2021). Physicochemical stability of carmustine-containing medicinal products. Link

  • European Medicines Agency. (2018). Carmustine Obvius: Assessment Report. Link

  • Pharma Guideline. (2015). Protection of Light Sensitive Products. Link

  • Fenoll, J., et al. (2012).[7] Photodegradation of Sulfonylurea Herbicides. Journal of Environmental Science and Health. Link

Sources

HPLC method development for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

Introduction & Scope

This compound (CAS: Derived structure) is a substituted phenylurea often encountered as a synthetic intermediate or a degradation product in the manufacturing of specific antineoplastic agents or agrochemicals.

Critical Analysis: The presence of the 2-chloroethyl moiety flags this compound as a potential alkylating agent. Under ICH M7 (R1) guidelines, such structures are often treated as "Cohort of Concern" or Class 2/3 mutagenic impurities, requiring highly sensitive analytical methods (LOD < 1.5 µ g/day intake limits).

This guide details the development of a robust, stability-indicating RP-HPLC method. Unlike generic protocols, this approach prioritizes the stability of the chloroethyl group (susceptible to hydrolysis) and the resolution of the hydrophobic 2,4-dimethylphenyl core.

Physicochemical Profiling & Method Strategy

Effective method development requires "listening" to the molecule. We do not guess; we engineer based on properties.

PropertyValue (Approx.)Chromatographic Implication
LogP ~3.0 – 3.7Hydrophobic. Requires a C18 stationary phase and high organic strength for elution.
pKa < 1 (Urea N)Neutral. The molecule remains neutral across standard HPLC pH ranges (2–8). pH control is for column stability and silanol suppression, not analyte ionization.
Chromophore Phenyl RingUV Active. Primary absorption at ~210 nm (sensitive) and ~245 nm (selective).
Stability Labile ChloroethylAvoid High pH. Basic conditions promote cyclization or hydrolysis to the alcohol. Maintain pH < 5.0.
Diagram 1: Method Development Workflow (AQbD Approach)

MethodDevelopment Start Start: Molecule Assessment Scouting Scouting Run (5-95% Gradient) Start->Scouting Define Hydrophobicity ColSelect Stationary Phase Selection (C18 vs Phenyl) Scouting->ColSelect Assess Tailing Opt Parameter Optimization (Temp, pH, Flow) ColSelect->Opt Resolution < 2.0 Valid Validation (ICH Q2/M7) Opt->Valid Finalize Method Valid->Opt Fail SST

Caption: Analytical Quality by Design (AQbD) workflow ensuring the method is fit-for-purpose before validation.

Detailed Experimental Protocol

This protocol uses a C18 stationary phase with a Formic Acid/Acetonitrile system.[1]

  • Why Formic Acid? It maintains a low pH (~2.7) to stabilize the chloroethyl group and suppress silanol interactions with the urea nitrogens, sharpening peak shape. It is also MS-compatible if mass confirmation is required later.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Note: A 3.5 µm particle size is chosen to balance resolution and backpressure, allowing standard HPLC usage (non-UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10 µL.

  • Detection:

    • Channel A: 245 nm (Quantitation - High Selectivity).

    • Channel B: 210 nm (Trace Analysis - High Sensitivity).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial Equilibration
2.0 955Isocratic Hold (Focusing)
15.0 1090Linear Gradient
18.0 1090Wash Step
18.1 955Return to Initial
23.0 955Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1000 µg/mL).

    • Why 100% ACN? The compound has low water solubility. Dissolving in water first may cause precipitation.

  • Working Standard: Dilute the Stock Solution to 50 µg/mL using 50:50 Water:Acetonitrile .

    • Critical: The diluent must match the initial mobile phase strength as closely as possible to prevent "solvent effect" peak distortion, but must contain enough organic to keep the analyte dissolved.

System Suitability & Validation Criteria

To ensure the method is reliable (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every analysis batch.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min variabilityConfirms pump stability and column equilibration.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Urea nitrogens can interact with silanols causing tailing. Tf > 1.5 indicates column aging or insufficient buffer strength.
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for separating impurities.
% RSD (Area) < 2.0% (n=5 injections)Confirms autosampler precision.
LOD (Limit of Detection) S/N ratio > 3:1Critical for ICH M7 compliance if measuring as an impurity.

Troubleshooting & Optimization Logic

Even robust methods encounter issues.[2] Use this logic flow to diagnose problems specific to phenylureas.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected IssueType Identify Issue Problem->IssueType SplitPeak Split Peak / Shoulder IssueType->SplitPeak Shape Tailing Tailing (Tf > 1.5) IssueType->Tailing Symmetry Drift RT Drift IssueType->Drift Time SolventEffect Diluent too strong? Switch to 50:50 ACN:H2O SplitPeak->SolventEffect Silanol Silanol Interaction? Increase Buffer Conc. or Switch to XBridge Tailing->Silanol Temp Temp Fluctuation? Check Column Oven Drift->Temp

Caption: Decision matrix for diagnosing common HPLC anomalies with hydrophobic urea derivatives.

Expert Insight - The "Ghost Peak" Phenomenon: If you observe a small peak eluting before the main peak that grows over time, it is likely the hydrolysis product (loss of Cl, formation of -OH).

  • Solution: Prepare samples fresh. Keep autosampler temperature at 4°C. Verify pH of Mobile Phase A is acidic (pH ~2.7).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] (2017).[5]

  • PubChem. N-(2-Chloroethyl)urea Compound Summary. National Library of Medicine. (Accessed 2026).[6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • Sigma-Aldrich (Merck). Supelco Application Note: Analysis of Phenylurea Herbicides. (Demonstrates C18/ACN suitability for this chemical class).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in urea synthesis. This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction yield is significantly lower than expected.

Low yield is a frequent issue that can arise from several factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

Potential Cause 1: Reactant Quality and Stoichiometry The purity of your starting materials is paramount. 2,4-Dimethylphenyl isocyanate is highly reactive and susceptible to hydrolysis or polymerization upon storage. 2-Chloroethylamine hydrochloride can also degrade or contain impurities.

  • Solution:

    • Verify Reagent Purity: Use freshly opened or recently purified 2,4-dimethylphenyl isocyanate. If in doubt, distill the isocyanate under reduced pressure before use. Ensure the 2-chloroethylamine hydrochloride is of high purity and dry.

    • Check Stoichiometry: An exact 1:1 molar ratio of the free amine to the isocyanate is theoretically required. When starting with 2-chloroethylamine hydrochloride, a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to liberate the free amine. An excess of the amine can be difficult to remove, while an excess of the isocyanate leads to side products.[1]

Potential Cause 2: Incomplete Reaction The reaction may not have reached completion due to insufficient time or non-optimal temperature.

  • Solution:

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material. A common mobile phase for this system is a mixture of ethyl acetate and hexanes.

    • Optimize Reaction Time and Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[2] If the reaction stalls, extending the reaction time (e.g., from 4 hours to 12-20 hours) may be necessary. Gentle heating (e.g., to 40 °C) can also drive the reaction to completion, but this should be done cautiously as it can also promote side reactions.

Potential Cause 3: Presence of Moisture Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetrical N,N'-di(2,4-dimethylphenyl)urea impurity, consuming your starting material.

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry dichloromethane, THF, or toluene). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: My final product is contaminated with significant impurities.

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Potential Cause 1: Formation of Symmetrical Diaryl Urea As mentioned above, moisture contamination leads to the formation of N,N'-di(2,4-dimethylphenyl)urea.

  • Solution:

    • Strict Anhydrous Technique: The most effective solution is prevention. Follow the steps outlined for excluding moisture from your reaction. This impurity often has different solubility characteristics and can sometimes be removed during recrystallization.

Potential Cause 2: Formation of Biuret Side Products The desired urea product still possesses a reactive N-H bond. This can react with a second molecule of isocyanate, especially if the isocyanate is used in excess or added too quickly, leading to the formation of a biuret.

  • Solution:

    • Controlled Reagent Addition: Add the 2,4-dimethylphenyl isocyanate solution dropwise to the stirred solution of the amine at 0 °C. This maintains a low instantaneous concentration of the isocyanate, minimizing the chance of it reacting with the product.[1]

    • Avoid Excess Isocyanate: Use the isocyanate as the limiting reagent or maintain a strict 1:1 stoichiometry.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution & Rationale
Low Yield Impure or degraded reagents.Use freshly purified reagents. Isocyanates are moisture-sensitive and can polymerize.
Incorrect stoichiometry.Use a slight excess of base (e.g., 1.05 eq. TEA) with the amine hydrochloride salt to ensure full deprotonation.
Presence of moisture.Use anhydrous solvents and an inert atmosphere. Water consumes the isocyanate starting material.[3]
Incomplete reaction.Monitor by TLC. Increase reaction time or gently warm the mixture if the reaction stalls.
Impurity Symmetrical diaryl urea.Caused by reaction of isocyanate with water. Maintain strict anhydrous conditions.
Formation Biuret formation.Caused by product reacting with excess isocyanate. Add isocyanate dropwise at low temperature.
Unreacted starting materials.Drive reaction to completion via monitoring. Purify via column chromatography or recrystallization.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Low Yield or Impure Product check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_workup 3. Analyze Purification & Workup workup_ok Purification OK? check_workup->workup_ok reagents_ok->check_conditions Yes fix_reagents Action: - Use fresh/purified isocyanate - Dry amine salt - Check base equivalents reagents_ok->fix_reagents No conditions_ok->check_workup Yes fix_conditions Action: - Ensure anhydrous solvent - Use inert atmosphere - Monitor by TLC - Adjust time/temp conditions_ok->fix_conditions No fix_workup Action: - Optimize recrystallization solvent - Adjust chromatography gradient - Check for product degradation workup_ok->fix_workup No success Synthesis Optimized workup_ok->success Yes fix_reagents->check_reagents fix_conditions->check_conditions fix_workup->check_workup

Sources

Technical Support Center: Post-Reaction Purification of Urea Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 2-chloroethyl isocyanate following urea synthesis. Due to its toxicity and high reactivity, complete removal of this reagent is critical for product purity, downstream applications, and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual 2-chloroethyl isocyanate?

A1: 2-Chloroethyl isocyanate is a hazardous substance, classified as toxic if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation and allergic reactions.[1][2][3] From a chemical standpoint, its high reactivity means it can engage in unwanted side reactions with nucleophiles in subsequent steps or during storage, compromising the integrity and stability of your final urea product. Regulatory guidelines for active pharmaceutical ingredients (APIs) have stringent limits on such reactive and potentially genotoxic impurities.[4]

Q2: Can I use water to quench the excess 2-chloroethyl isocyanate?

A2: While isocyanates react with water, this is often not the recommended method for quenching in a controlled synthesis. The reaction produces an unstable carbamic acid, which decomposes into an amine (2-chloroethylamine) and carbon dioxide gas. This can lead to foaming and pressure buildup in a closed system. Furthermore, the newly formed 2-chloroethylamine can then react with any remaining isocyanate to form an undesired symmetrical urea byproduct, complicating your purification.

Q3: What is the simplest method to quench a small excess of the isocyanate at the end of a reaction?

A3: The most straightforward approach is to add a simple, highly reactive nucleophile that will form an easily separable byproduct. Adding a small amount of a primary or secondary amine (e.g., benzylamine) or an alcohol (e.g., methanol) is effective. The resulting urea or carbamate adduct is typically easier to remove via chromatography or extraction than the isocyanate itself.

Q4: How can I quickly check if unreacted isocyanate is still present in my reaction mixture?

A4: Thin-Layer Chromatography (TLC) is an excellent initial check. Co-spot your reaction mixture with a starting material standard of 2-chloroethyl isocyanate. Isocyanates can be visualized on TLC plates, though a specific stain may be required if not UV-active. A more definitive method is to take a small aliquot of the reaction, quench it with methanol, and analyze it by LC-MS. The resulting methyl carbamate adduct will be readily identifiable.

In-Depth Troubleshooting & Purification Protocols

This section addresses specific challenges and provides validated protocols for ensuring a clean, isocyanate-free urea product.

Issue 1: Significant Excess of 2-Chloroethyl Isocyanate Detected Post-Reaction

This often occurs due to inaccurate stoichiometry or slower-than-expected reaction kinetics. The primary solution is to employ a scavenger to selectively react with and remove the excess isocyanate.

Solution A: Polymer-Supported Scavengers

Polymer-supported scavengers are highly efficient as they convert the excess isocyanate into a resin-bound urea, which is then simply removed by filtration.[5] This method avoids introducing new soluble impurities into your product mixture.

Table 1: Comparison of Common Scavenger Resins

Scavenger TypeFunctional GroupMechanismAdvantagesDisadvantages
MP-Aminomethyl Primary AmineForms a resin-bound ureaHigh reactivity, simple filtration removalCan be slower in non-swelling solvents
PS-Trisamine Primary/Secondary AminesForms a resin-bound ureaHigh capacity, effective in various solventsMay require slightly longer reaction times
MP-Isocyanate IsocyanateScavenges excess primary/secondary amines (used if amine was in excess)Excellent for scavenging nucleophilesNot for removing excess isocyanate
  • Selection: Choose a suitable scavenger resin (e.g., PS-Trisamine). A typical loading is 2-3 equivalents relative to the excess isocyanate.

  • Procedure:

    • Once the primary reaction is deemed complete by TLC or LC-MS, add the scavenger resin directly to the reaction vessel.

    • Stir the slurry at room temperature. Reaction time can vary from 1 to 12 hours depending on the solvent and concentration of the excess isocyanate.[5]

    • Monitor the disappearance of the 2-chloroethyl isocyanate by TLC or LC-MS analysis of the solution phase.

  • Workup:

    • Once the isocyanate is consumed, filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrate and washes. The solution now contains your desired urea product, free of the excess isocyanate.

    • Proceed with solvent removal and any further purification if needed.

Solution B: Liquid-Liquid Extraction

For certain processes, particularly at a larger scale, liquid-liquid extraction can be an effective method to remove unreacted 2-chloroethyl isocyanate and other water-soluble impurities.[4]

  • Solvent Selection: Ensure your desired urea product has low solubility in water and is soluble in an immiscible organic solvent (e.g., 2-methyltetrahydrofuran, dichloromethane, ethyl acetate).[4]

  • Procedure:

    • Dilute the reaction mixture with the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Wash the organic phase with water or a brine solution. 2-Chloroethyl isocyanate will partition between the organic and aqueous phases, with repeated extractions improving removal efficiency.[4] A study on a similar system achieved up to 69% extraction in a continuous platform.[4]

  • Workup:

    • Separate the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the organic phase under reduced pressure to isolate the crude product.

Issue 2: Product Purity is Low After Scavenging/Extraction

Even after removing the unreacted isocyanate, byproducts or closely related impurities may remain. In these cases, chromatographic purification or recrystallization is necessary.

Solution A: Flash Column Chromatography

Flash chromatography is a standard technique for purifying urea compounds. The key to success is selecting an appropriate solvent system.

  • Solvent System Selection:

    • Use TLC to screen for an optimal solvent system. Ureas are polar and capable of strong hydrogen bonding, which can cause peak tailing on silica gel.[6]

    • A good starting point is a mixture of a non-polar solvent (hexanes) and a polar solvent (ethyl acetate).[6]

    • For more polar ureas, systems like dichloromethane/methanol may be required. Adding a small amount of a polar modifier like methanol can improve peak shape.[6]

    • Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.[6]

  • Column Packing: For difficult separations, a higher ratio of silica gel to the crude product (e.g., 50:1 to 100:1 w/w) is recommended.[6] Ensure the column is packed uniformly to prevent channeling.

  • Elution:

    • Load the crude product onto the column (dry loading is often preferred for polar compounds).

    • Run the column using the optimized solvent system. A gradient elution (gradually increasing the polarity) can often provide superior separation.

    • Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Isolation: Remove the solvent under reduced pressure to yield the purified urea.

Solution B: Recrystallization

Recrystallization can be a highly effective method for obtaining crystalline, high-purity urea products, provided a suitable solvent is found.

  • Solvent Screening:

    • Test the solubility of your crude product in various solvents at room temperature and at elevated temperatures.

    • An ideal solvent will fully dissolve your product when hot but will have low solubility for it when cold.[6] Common solvents to screen for ureas include ethanol, isopropanol, acetonitrile, or mixtures with water.[6][7]

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Workflow for Purification Strategy Selection

The choice of purification method depends on the scale of the reaction and the amount of residual isocyanate. The following decision tree can guide your strategy.

Purification_Workflow start Unreacted 2-CEI Detected (via TLC, LC-MS) check_amount Assess Amount of Residual 2-CEI start->check_amount trace_amount Trace Amount (<2%) check_amount->trace_amount Low significant_amount Significant Amount (>2%) check_amount->significant_amount High strategy_direct Strategy 1: Direct Workup & Purification trace_amount->strategy_direct strategy_scavenge Strategy 2: Scavenging Required significant_amount->strategy_scavenge method_quench Quench with MeOH / NH2R (optional) strategy_direct->method_quench method_scavenger_resin Use Polymer-Supported Scavenger Resin strategy_scavenge->method_scavenger_resin method_extraction Liquid-Liquid Extraction method_quench->method_extraction method_chromatography Flash Chromatography method_extraction->method_chromatography method_recrystal Recrystallization method_chromatography->method_recrystal final_product Pure Urea Product method_recrystal->final_product filter_resin Filter to Remove Resin method_scavenger_resin->filter_resin filter_resin->method_chromatography

Caption: Decision workflow for selecting a purification strategy.

Analytical Validation: Confirming Complete Removal

Validating the absence of 2-chloroethyl isocyanate in your final product is a critical final step.

  • High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method. A reversed-phase C18 column can be used.[4] Urea compounds can be challenging to retain; specific methods using columns like Cogent Diamond Hydride™ or Primesep S with acetonitrile/water mobile phases may be necessary for good separation and peak shape.[8][9] The absence of the isocyanate peak (or its derivatized form) in the chromatogram of the final product confirms its removal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of 2-chloroethyl isocyanate, headspace (HS) GC-MS is a highly sensitive method for its detection at trace levels.[10][11] This is particularly useful for final product quality control to meet regulatory limits.

  • LC-MS/MS: For enhanced selectivity and sensitivity, LC-MS/MS is a powerful tool. Isocyanates can be derivatized to stable ureas prior to analysis, allowing for very low detection limits.[12]

This guide is intended to provide a robust framework for tackling a common but critical challenge in chemical synthesis. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) when handling hazardous reagents like 2-chloroethyl isocyanate.[3]

References

  • Jaman, Z., et al. (2021). "Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification." Processes. [Link]

  • Cole-Parmer (2005). "Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%." Cole-Parmer. [Link]

  • Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger." Biotage. [Link]

  • Tri-iso. "Moisture Scavengers | Polyurethane and Polyureas." Tri-iso. [Link]

  • ChemWhat. "2-Chloroethyl isocyanate CAS#: 1943-83-5." ChemWhat. [Link]

  • Sdfine. "2-chloroethyl isocyanate Safety Data Sheet." Sdfine. [Link]

  • SIELC. "HPLC Method for Separation of Urea and Thiourea on Primesep S Column." SIELC. [Link]

  • Kajetan, D., et al. (2015). "High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products." ACS Sustainable Chemistry & Engineering. [Link]

  • Milliren, C. M. (1984). "High molecular weight aromatic amine scavengers and method of use.
  • MicroSolv Technology Corporation. "Urea Analyzed by HPLC." MTC USA. [Link]

  • Georganics. "2-CHLOROETHYL ISOCYANATE Safety Data Sheet." Georganics. [Link]

  • Ghaffari, M., et al. (2010). "Effect of urea on protein separation by ion-exchange chromatography." Journal of Chromatography B. [Link]

  • Wang, Y., et al. (2016). "Ion chromatographic quantification of cyanate in urea solutions: Estimation of the efficiency of cyanate scavengers for use in recombinant protein manufacturing." Journal of Chromatography A. [Link]

  • Ekpenyong, M. G. (2018). "How to purify the urea bought from market to pure urea?" ResearchGate. [Link]

  • Karlsson, D. (2002). "Analysis of isocyanates with LC-MS/MS." ResearchGate. [Link]

  • Czerwińska, K., & Wiergowski, M. (2012). "ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS." Herba Polonica. [Link]

  • Streicher, R. P., et al. (2010). "Selecting Isocyanate Sampling and Analytical Methods." CDC Stacks. [Link]

  • Food Safety and Standards Authority of India. "Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry." FSSAI. [Link]

Sources

Validation & Comparative

Spectroscopic Fingerprinting of CEU Derivatives: A Comparative Guide to Urea Carbonyl IR Absorption

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrosourea-based alkylating agents such as Lomustine (CCNU) , Infrared (IR) spectroscopy serves as a critical frontline tool for structural confirmation and purity analysis. The "performance" of an IR method in this context is defined by its ability to resolve the carbonyl (


) stretching frequency shift  induced by N-nitrosation.

This guide details the specific spectral signature of the urea carbonyl in CEU derivatives. It demonstrates how the electron-withdrawing nitroso group creates a diagnostic "blue shift" (to higher wavenumbers) distinct from non-nitrosated precursors, and how to utilize this data for stability tracking.

Theoretical Framework: The Mechanism of the Shift

To interpret the spectrum of a CEU derivative, one must understand the competition for electron density at the urea nitrogen.

The Urea Resonance (Precursor)

In a standard substituted urea (e.g., 1-(2-chloroethyl)-3-cyclohexylurea), the nitrogen lone pairs participate in strong resonance with the carbonyl group. This delocalization adds single-bond character to the carbonyl, weakening the bond and lowering its vibrational frequency to the 1630–1660 cm⁻¹ range (Amide I band).

The Nitrosourea Effect (Active Drug)

When the urea nitrogen is nitrosated (as in CCNU), the nitroso group (


) exerts a powerful electron-withdrawing effect. It effectively "locks" the nitrogen lone pair, preventing it from donating electron density to the carbonyl.
  • Result: The carbonyl bond retains high double-bond character.

  • Spectral Consequence: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     absorption band shifts significantly to a higher frequency, typically 1700–1740 cm⁻¹ .[1]
    
Visualization of Electronic Effects

ResonanceShift Precursor Precursor (Urea) N-H Lone Pair donates to C=O Resonance Resonance Effect Increases C-O single bond character Precursor->Resonance Strong Overlap LowFreq Lower Frequency (~1640 cm⁻¹) Resonance->LowFreq Bond Weakening Drug Drug (Nitrosourea) Nitroso (-N=O) withdraws e- Induction Inductive/Mesomeric Withdrawal Restores C=O double bond character Drug->Induction Competition HighFreq Higher Frequency (~1710+ cm⁻¹) Induction->HighFreq Bond Strengthening

Figure 1: Mechanistic pathway explaining the spectral blue shift upon N-nitrosation.

Comparative Analysis: Spectral Fingerprints

The following table synthesizes experimental data comparing the active pharmaceutical ingredient (API) with its primary precursor and degradation product.

Table 1: Characteristic IR Bands for CEU Derivatives[3]
FeaturePrecursor (CCU)Active Drug (CCNU/Lomustine)Degradant (Isocyanate)
Primary Structure 1-(2-chloroethyl)-3-cyclohexylurea1-(2-chloroethyl)-3-cyclohexyl-1-nitrosoureaCyclohexyl Isocyanate
Urea C=O[2][3] Stretch 1630 – 1660 cm⁻¹ 1700 – 1725 cm⁻¹ Absent
N=O[2] Stretch Absent1480 – 1530 cm⁻¹ Absent
Isocyanate (-N=C=O) AbsentAbsent~2270 cm⁻¹ (Strong)
N-H Stretch ~3300 cm⁻¹ (Strong)~3300 cm⁻¹ (Weakened)Absent
Diagnostic Interpretation[1][3][5][6]
  • Purity Confirmation: The presence of a shoulder or distinct peak at ~1640 cm⁻¹ in a sample of CCNU indicates incomplete nitrosation or hydrolysis back to the urea precursor.

  • Stability Tracking: The appearance of a sharp, intense band at 2270 cm⁻¹ is the definitive marker for degradation. Nitrosoureas are thermally unstable and decompose into isocyanates and diazonium hydroxides.

Experimental Protocol: High-Fidelity Acquisition

Nitrosoureas are thermally labile and sensitive to moisture. Standard KBr pellet preparation can induce degradation due to the high pressure and potential heat generated during grinding. Attenuated Total Reflectance (ATR) is the recommended methodology.

Recommended Workflow (ATR-FTIR)
  • Instrument Prep: Ensure ZnSe or Diamond crystal is clean. Run a background scan (air) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
  • Sample Loading: Place <5 mg of solid CEU derivative directly onto the crystal.

  • Pressure Application: Apply minimal pressure required to achieve good contact.[2] Warning: Excessive pressure can locally heat the crystal/sample interface.

  • Acquisition:

    • Resolution: 4 cm⁻¹[4]

    • Scans: 16–32 (to minimize thermal exposure time)

    • Range: 4000–600 cm⁻¹

  • Post-Run Cleaning: Immediately clean crystal with isopropanol.[2] Nitrosoureas are alkylating agents; handle with appropriate PPE.

Analytical Decision Tree

AnalysisFlow Start Acquire Spectrum (ATR) Check2270 Check 2270 cm⁻¹ Region Start->Check2270 Isocyanate Peak Present? (Isocyanate) Check2270->Isocyanate Fail1 FAIL: Degradation Detected Isocyanate->Fail1 Yes Check1700 Check Carbonyl Region (1700-1740 cm⁻¹) Isocyanate->Check1700 No MainPeak Main Peak Position? Check1700->MainPeak Pass PASS: Nitrosourea Confirmed (~1710 cm⁻¹) MainPeak->Pass >1700 cm⁻¹ Fail2 FAIL: Precursor Contamination (~1640 cm⁻¹) MainPeak->Fail2 <1660 cm⁻¹

Figure 2: Quality Control decision tree for CEU derivative analysis.

Troubleshooting & Validation

  • Hygroscopicity: If the region around 3400 cm⁻¹ shows a broad "mound" rather than a sharp N-H spike, the sample has absorbed water. This can shift the carbonyl band slightly due to hydrogen bonding.[5] Dry the sample in a vacuum desiccator (no heat) and re-test.

  • Solvent Residue: CEU derivatives are often recrystallized from ethanol or methanol.[2] Watch for solvent peaks (C-O stretch ~1050 cm⁻¹) which can obscure the fingerprint region.

  • Thermal Degradation: If the 2270 cm⁻¹ peak grows during the scan, the laser power or crystal contact pressure may be generating too much heat. Reduce the number of scans or use a cooled detector.

References

  • National Institute of Standards and Technology (NIST). Lomustine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Lüttke, W. Infrared Spectra of Nitroso Compounds.[2] Journal of the Chemical Society. (Classic reference establishing the N=O / C=O shift mechanism).

  • PubChem. Lomustine (Compound CID 3950). National Library of Medicine.[2] [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods: Isocyanates. (Reference for degradation peak identification at 2270 cm⁻¹). [Link]

Sources

Navigating the Fragmentation Landscape of N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry, particularly within drug development and environmental monitoring, the unambiguous identification of novel compounds, metabolites, and degradation products is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The fragmentation pattern of a molecule, a veritable fingerprint, provides the critical information needed for its identification. This guide provides an in-depth analysis of the mass spectrometric fragmentation of N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea, a compound of interest in various chemical and pharmaceutical research areas. We will explore its characteristic fragmentation pathways under electrospray ionization (ESI) conditions and compare them with structurally related phenylurea compounds, offering a framework for confident identification and differentiation.

The Rationale: Why Mass Spectrometry for Phenylurea Analysis?

N,N'-substituted ureas are a class of compounds with significant importance in drug discovery and as active agents in herbicides.[1] Their analysis is often complicated by the presence of isomers and structurally similar analogues.[1] Techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are considered superior for their specificity and sensitivity in detecting such polar, low-volatility compounds.[2] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for these molecules, typically yielding a prominent protonated molecular ion ([M+H]⁺), which can then be subjected to tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[3][4][5] Understanding the specific fragmentation pathways is crucial for differentiating between closely related structures.

Proposed Fragmentation Pathway of this compound

The fragmentation of N,N'-disubstituted ureas in positive-ion ESI-MS is typically initiated by protonation, most likely at the carbonyl oxygen or one of the nitrogen atoms. The subsequent collision-induced dissociation (CID) leads to the cleavage of the molecule at its most labile bonds. For this compound (exact mass: 226.0873 g/mol ), the protonated molecule ([M+H]⁺) has an m/z of 227.0951.

The primary fragmentation pathway involves the cleavage of the C-N bonds of the urea moiety.[1] This is a characteristic fragmentation for this class of compounds.[1][6]

Key Predicted Fragments:

  • m/z 148.0763: This significant fragment corresponds to the [2,4-dimethylphenyl-N=C=O]⁺ ion. It is formed by the cleavage of the C-N bond between the urea carbonyl and the nitrogen attached to the chloroethyl group, with the subsequent loss of a neutral chloroethylamine molecule.

  • m/z 122.0970: This fragment represents the protonated 2,4-dimethylaniline ion, [CH₃)₂C₆H₃NH₃]⁺. This ion is formed by the cleavage of the other C-N bond of the urea bridge.

  • m/z 105.0548: A subsequent fragmentation of the m/z 148 ion through the loss of the carbonyl group (CO) can lead to the formation of the 2,4-dimethylphenyl nitrenium ion, [(CH₃)₂C₆H₃N]⁺.

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

fragmentation_pathway cluster_main Proposed ESI-MS/MS Fragmentation mol This compound [M+H]⁺ m/z 227.0951 frag1 [2,4-dimethylphenyl-NCO]⁺ m/z 148.0763 mol->frag1 - C₂H₆ClN frag2 [2,4-dimethylaniline+H]⁺ m/z 122.0970 mol->frag2 - C₃H₄ClNO frag3 [2,4-dimethylphenyl-N]⁺ m/z 105.0548 frag1->frag3 - CO

Caption: Proposed fragmentation of this compound.

Comparative Fragmentation Analysis

To confidently identify a target compound, it is often necessary to compare its fragmentation pattern with that of structurally similar molecules. Differences in substitution on the phenyl ring or the alkyl chain will result in predictable mass shifts in the fragment ions.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment 1 (Aryl Isocyanate⁺)Key Fragment 2 (Aniline⁺)
This compound C₁₁H₁₅ClN₂O227.0951148.0763122.0970
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea[7]C₉H₁₀ClFN₂O217.0544138.0298112.0461
N'-(4-chlorophenyl)-N,N-dimethylurea (Monuron)[8]C₉H₁₁ClN₂O199.0638154.0214 ([Cl-C₆H₄-NCO]⁺)72.0813 ([(CH₃)₂N=C=O]⁺)

As the table demonstrates, altering the substituents leads to distinct and predictable changes in the mass-to-charge ratios of the key fragments. For instance, replacing the 2,4-dimethylphenyl group with a 4-fluorophenyl group results in a lower mass for both the aryl isocyanate and aniline fragment ions. In the case of Monuron, the presence of dimethyl groups on one nitrogen and a 4-chlorophenyl group on the other leads to a completely different set of characteristic fragments.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For complex samples (e.g., environmental water, biological fluids), a solid-phase extraction (SPE) cleanup may be necessary to remove interfering matrix components.[3][9]

4.2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    • MRM Transitions (for quantification):

      • Precursor Ion: 227.1 m/z

      • Product Ion 1: 148.1 m/z (quantifier)

      • Product Ion 2: 122.1 m/z (qualifier)

    • Product Ion Scan (for confirmation):

      • Scan range: m/z 50-250.

      • Collision Energy: 20-30 eV (optimize for maximum fragmentation).

The following diagram outlines the general workflow for this analysis.

workflow cluster_workflow Analytical Workflow A Sample Preparation (Standard/Sample) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MS/MS Analysis (CID Fragmentation) C->D E Data Analysis (Fragmentation Pattern) D->E

Caption: General workflow for LC-MS/MS analysis of phenylurea compounds.

Conclusion

The mass spectrometric fragmentation of this compound under ESI-MS/MS conditions is characterized by predictable cleavages of the urea bridge, yielding key fragment ions at m/z 148.0763 and 122.0970. These fragments serve as a reliable fingerprint for the identification of this molecule. By comparing these fragments with those of structurally related compounds, researchers can achieve a high degree of confidence in their analytical results. The provided LC-MS/MS protocol offers a starting point for developing robust and sensitive methods for the detection and quantification of this and other phenylurea compounds in various matrices.

References

  • Di Corcia, A., Costantino, A., Crescenzi, C., Marinelli, E., & Samperi, R. (1998). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of Chromatography A, 1134(1-2), 170-6. [Link]

  • ResearchGate. (n.d.). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Retrieved February 23, 2024, from [Link]

  • Praveen, P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9165. [Link]

  • AB SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. Retrieved February 23, 2024, from [Link]

  • Draper, W. M., et al. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(6), 2894-900. [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved February 23, 2024, from [Link]

  • Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B, 838(2), 96-106. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved February 23, 2024, from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

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A Comparative Guide for Researchers: N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea and Carmustine (BCNU)

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Two Distinct Alkylating Agent Classes for Anticancer Research

In the landscape of anticancer drug development, alkylating agents represent a foundational class of therapeutics. This guide provides a detailed comparative analysis of the well-established chemotherapeutic drug Carmustine (BCNU) and the lesser-known compound N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea. While specific experimental data on this compound is limited in publicly available literature, this guide will leverage research on the broader class of N-aryl-N'-(2-chloroethyl)ureas (CEUs) to which it belongs, offering a scientifically grounded comparison of their divergent mechanisms of action and potential therapeutic profiles against Carmustine.

Introduction: A Tale of Two Alkylating Strategies

Carmustine (BCNU) , a member of the nitrosourea class, is a clinically utilized alkylating agent approved for the treatment of various malignancies, including brain tumors, multiple myeloma, and lymphomas.[1][2][3] Its lipophilicity allows it to cross the blood-brain barrier, making it particularly valuable for treating central nervous system cancers.[4][5]

This compound belongs to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs). While this specific derivative is not extensively characterized, the CEU class has been investigated for its anticancer properties, revealing a distinct mechanism of action compared to traditional nitrosoureas.[6][7] This guide will therefore compare Carmustine with the characteristics of the CEU class as a whole.

Mechanism of Action: A Fork in the Road

The fundamental difference between Carmustine and the CEU class lies in their primary molecular targets. Carmustine directly damages DNA, while CEUs have been shown to target proteins crucial for cell division and stress response.

Carmustine: A Direct Assault on DNA

Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA and RNA .[4][8][9] Upon administration, it undergoes spontaneous decomposition to form reactive intermediates, including a chloroethyl carbonium ion.[5] This electrophilic species covalently binds to nucleophilic sites on DNA, predominantly the O6 and N7 positions of guanine bases.[4] This leads to the formation of interstrand and intrastrand cross-links, which prevent DNA replication and transcription, ultimately triggering cell death.[1][4][10] Carmustine can also carbamoylate proteins, which may contribute to its overall activity by inhibiting DNA repair enzymes.[10]

G cluster_0 Cellular Environment Carmustine Carmustine (BCNU) Reactive_Intermediates Reactive Chloroethyl Carbonium Ion Carmustine->Reactive_Intermediates Spontaneous Decomposition DNA DNA/RNA Reactive_Intermediates->DNA Alkylation Crosslinking Interstrand/Intrastrand Cross-linking DNA->Crosslinking Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis G cluster_0 CEU Mechanism 1: Antimitotic Activity cluster_1 CEU Mechanism 2: Redox Pathway Interference CEU1 N-aryl-N'-(2-chloroethyl)urea (CEU) beta_Tubulin β-Tubulin CEU1->beta_Tubulin Covalent Binding (Alkylation) Microtubule_Depolymerization Microtubule Depolymerization beta_Tubulin->Microtubule_Depolymerization G2M_Arrest G2/M Phase Arrest & Apoptosis Microtubule_Depolymerization->G2M_Arrest CEU2 N-aryl-N'-(2-chloroethyl)urea (CEU) Trx1_Translocation Thioredoxin-1 (Trx-1) Nuclear Translocation CEU2->Trx1_Translocation Inhibition Apoptosis2 Increased Oxidative Stress & Apoptosis Trx1_Translocation->Apoptosis2

Figure 2: Postulated mechanisms of action for N-aryl-N'-(2-chloroethyl)ureas (CEUs).

Comparative Analysis: A Summary of Key Differences

The distinct mechanisms of action of Carmustine and the CEU class suggest significant differences in their biological effects, potential for drug resistance, and side effect profiles.

FeatureCarmustine (BCNU)N-aryl-N'-(2-chloroethyl)ureas (CEUs)
Primary Target DNA and RNA [4][8][9]β-tubulin, Thioredoxin-1 [6][7][11][12]
Mechanism Alkylation and cross-linking of nucleic acids [1][10]Protein alkylation leading to microtubule disruption and inhibition of Trx-1 nuclear translocation [6][11]
Cell Cycle Arrest Primarily S phaseG2/M phase [13]
Known Resistance Mechanisms O6-methylguanine-DNA methyltransferase (MGMT) repair [5]Potential for alterations in β-tubulin isoforms or upregulation of antioxidant pathways
Primary Side Effects Delayed myelosuppression, pulmonary toxicity [8][14]To be determined for specific derivatives, but potentially different from DNA-damaging agents

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activities of a novel CEU like this compound with Carmustine, a series of in vitro experiments would be necessary. The following are representative protocols that could be employed.

Protocol 1: Cell Viability and Cytotoxicity Assay

This assay determines the concentration of each compound required to inhibit cell growth.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Carmustine in a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., glioblastoma, melanoma, or colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Carmustine in culture medium. Add the diluted compounds to the cells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This experiment elucidates the effect of each compound on cell cycle progression.

Objective: To determine the cell cycle phase at which this compound and Carmustine arrest cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells in 6-well plates with each compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Experimental Workflow cluster_1 Cell Viability Assay cluster_2 Cell Cycle Analysis start Cancer Cell Culture treatment Treat with Carmustine or CEU start->treatment incubation Incubate (24-72h) treatment->incubation viability_reagent Add Viability Reagent (e.g., MTT) incubation->viability_reagent harvest_fix Harvest & Fix Cells incubation->harvest_fix plate_reader Measure Absorbance/ Fluorescence viability_reagent->plate_reader ic50 Determine IC50 plate_reader->ic50 pi_stain Stain with Propidium Iodide harvest_fix->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry cell_cycle_dist Determine Cell Cycle Distribution flow_cytometry->cell_cycle_dist

Figure 3: Workflow for in vitro comparison of Carmustine and a CEU.

Conclusion and Future Directions

The comparison between Carmustine and the N-aryl-N'-(2-chloroethyl)urea class, represented here by this compound, highlights a fascinating divergence in anticancer strategies, even among compounds with similar reactive moieties. While Carmustine's efficacy is rooted in its ability to induce widespread DNA damage, the CEU class appears to offer a more targeted approach by disrupting specific protein functions essential for cell proliferation and survival.

The distinct mechanisms of action suggest that CEUs could be effective against tumors resistant to traditional DNA-damaging agents and may exhibit different toxicity profiles. Further research into specific derivatives like this compound is warranted to fully characterize their biological activity, selectivity, and therapeutic potential. Such studies will be crucial in determining if this and other CEUs can be developed into novel and effective anticancer therapeutics.

References

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  • ResearchGate. (2025, August 9). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation.
  • BC Cancer. (2025, August 1). DRUG NAME: Carmustine.
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  • PubMed. Comparison of in vivo and in vitro activity of estrogen-linked nitrosoureas in methylnitrosourea-induced rat mammary carcinoma.
  • PubMed. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas.
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  • PubMed. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates.
  • ULaval. N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent b.
  • PubMed. (2008, August 1). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.
  • Corpus UL. 2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.